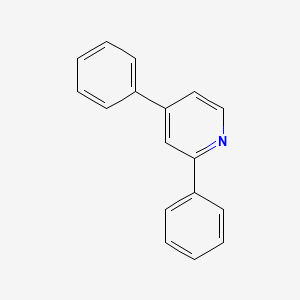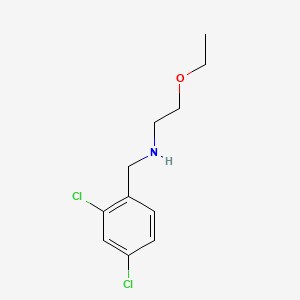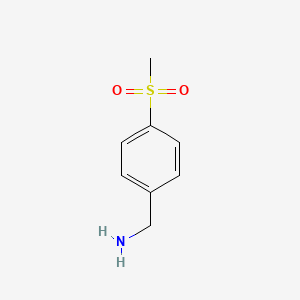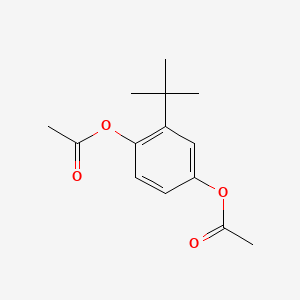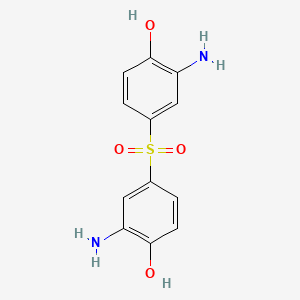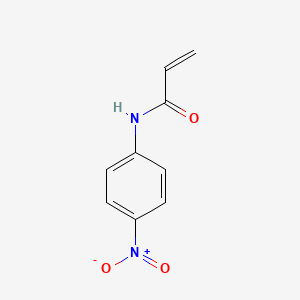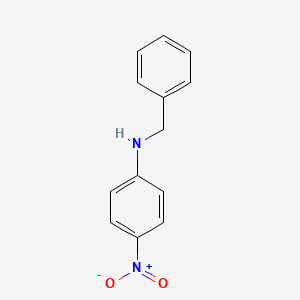
N-Benzyl-4-nitroaniline
Vue d'ensemble
Description
N-Benzyl-4-nitroaniline (BNA) is an organic compound that belongs to the class of anilines. It is an aromatic heterocyclic compound with a benzene ring attached to the amine group. It has a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol. BNA is a colorless solid at room temperature and is soluble in organic solvents. It is a versatile intermediate that is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals.
Applications De Recherche Scientifique
Matériau Optique Non Linéaire
N-Benzyl-4-nitroaniline : a été identifié comme un matériau optique non linéaire (NLO) prometteur . Sa capacité à maintenir une structure cristalline monoclinique conforme le rend approprié pour des applications en optoélectronique, en particulier dans le contrôle de la polarisation et la conversion de fréquence. La synthèse du matériau par des techniques de croissance en solution à basse température et sa caractérisation, y compris la diffraction des rayons X sur monocristal, mettent en évidence son potentiel d’utilisation dans les lasers à semi-conducteurs et la technologie électro-optique.
Études Diélectriques
Les propriétés diélectriques de la This compound sont d’un intérêt significatif dans le domaine de l’électronique . Des études ont montré que la constante diélectrique relative de ce composé varie en fonction de la fréquence, ce qui est crucial pour comprendre et améliorer les matériaux utilisés dans les dispositifs électroniques. Cette propriété peut être exploitée pour développer des matériaux aux propriétés diélectriques sur mesure pour des applications spécifiques.
Analyse de la Stabilité Thermique
Les mesures thermogravimétriques et d’analyse thermique différentielle indiquent que la This compound présente une résistance à l’humidité et une stabilité thermique jusqu’à 282,87 °C . Cela en fait un excellent candidat pour les applications à haute température où la dégradation du matériau est une préoccupation, comme dans les industries aérospatiale ou automobile.
Génération de Second Harmonique
L’efficacité de la génération de second harmonique (SHG) dans la This compound a été confirmée comme étant 1,66 fois supérieure à celle du cristal KDP standard . La SHG est un phénomène crucial dans le domaine de la photonique, utilisé pour doubler la fréquence de la lumière laser. Cette propriété est particulièrement précieuse pour le développement de nouveaux dispositifs photoniques et de technologies laser.
Absorption et Émission Optique
Les spectres d’absorption et d’émission optiques de la This compound révèlent des longueurs d’onde de coupure inférieures autour de 320 nm, avec une excitation de fluorescence et une émission attendues dans les régions bleue et rouge à 459 nm et 688 nm, respectivement . Cette caractéristique est essentielle à la conception des filtres optiques, des capteurs et d’autres dispositifs qui reposent sur une absorption et une émission spécifiques des longueurs d’onde.
Recherche sur les Médicaments et Traitement du Cancer
Bien que non directement liée à la This compound, des composés similaires comme la N-Benzyl-2-bromo-4-nitroaniline ont été étudiés pour leur potentiel à inhiber la croissance des cellules cancéreuses. Par extension, la This compound pourrait être explorée pour ses applications dans la recherche sur les médicaments et comme agent thérapeutique potentiel dans le traitement du cancer.
Safety and Hazards
N-Benzyl-4-nitroaniline should be handled with care as it is toxic by way of inhalation, ingestion, and absorption . It is particularly harmful to all aquatic organisms and can cause long-term damage to the environment if released as a pollutant . Personal protective equipment and face protection should be worn when handling the compound .
Orientations Futures
N-Benzyl-4-nitroaniline has promising applications in the fields of liquid crystal devices and displays . Its doping decreases the threshold voltage of the cell because of the reduced splay elastic constant and increased dielectric anisotropy of the liquid crystal mixture . When operated in high voltage difference condition, the this compound-doped liquid crystal cell has a fall time that is five times faster than that of the pure one .
Mécanisme D'action
Target of Action
N-Benzyl-4-nitroaniline is a compound that primarily targets the nonlinear optical (NLO) properties of materials . It is used in the field of optoelectronics, where it contributes to the control of polarization and frequency conversion .
Mode of Action
The interaction of this compound with its targets involves the manipulation of the electronic properties of the material. The compound exhibits a strong influence on the π-electrons present in organic NLO materials . This interaction results in changes to the speed of signal processing, frequency bandwidth, power consumption, and compactness of devices .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis and growth of organic NLO crystals . The compound influences the morphology of these crystals, with growth predominantly occurring along the crystallographic b axis . This process affects downstream effects such as the efficiency of terahertz (THz) wave generation and detection .
Pharmacokinetics
The type of solvent used can affect the quality of the resulting crystals and, consequently, their optical properties .
Result of Action
The action of this compound results in the formation of high-quality, large-size organic NLO single crystals . These crystals exhibit significant nonlinear optical susceptibility, ultra-fast response due to π-electrons, and low refractive index . The compound’s action also leads to the generation and detection of THz waves .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the type of solvent used in the crystal growth process . Polar solvents, both protic and aprotic, have been found to affect the morphology and quality of the resulting crystals . Additionally, the compound’s action is also influenced by the presence of hydrogen and van der Waals interactions in organic molecules .
Propriétés
IUPAC Name |
N-benzyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSRKOBMKFOHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074522 | |
| Record name | p-Nitro-N-benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14309-92-3 | |
| Record name | N-(4-Nitrophenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14309-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitro-N-benzylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Benzyl-4-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4AD858WL7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

